1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea - 1797812-33-9

1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea

Catalog Number: EVT-2508692
CAS Number: 1797812-33-9
Molecular Formula: C15H18ClN5O
Molecular Weight: 319.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: SR144528 is a cannabinoid CB2 receptor antagonist with subnanomolar affinity. [] Research on this compound focuses on understanding its binding site interactions and identifying its primary interaction site at CB2. [] Studies revealed the critical role of the amide functional group and aromatic stacking interactions in SR144528's affinity and efficacy. []

3-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-1-(4-(pyridin-3-yl)pyrimidin-2-yl)urea

Compound Description: This compound is a monomethyl regioisomer that was not successfully obtained in a study exploring the reaction of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(Pyridin-3-yl)pyrimidin-2-yl) urea with methyl iodide. [] The inability to synthesize this specific isomer suggests potential challenges in its formation, possibly due to stability issues. []

1-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-3-methoxyphenyl)-3-(2-(dimethylamino)ethyl)imidazolidin-2-one (ZX-42)

Compound Description: ZX-42 is a novel anaplastic lymphoma kinase (ALK) inhibitor. [] Studies on ZX-42 demonstrate its ability to induce apoptosis and protective autophagy in EML4-ALK positive lung cancer cell lines (H2228). []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound is identified as a potential genotoxic impurity in the synthesis of Osimertinib mesylate, an antineoplastic agent. [] The presence of this impurity necessitates a sensitive and selective analytical method for its quantification, ensuring the safety and efficacy of Osimertinib mesylate. []

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound is a dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). [] It exhibits promising anticancer activity, particularly against non-small cell lung cancer (NSCLC), including brain metastases. []

4-(Dimethylamino)Pyridin-1-ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate

Compound Description: This compound is an organic salt synthesized via a retro-Claisen reaction. [] Structural analysis reveals it adopts a layered structure stabilized by slipped π-stacking interactions and hydrogen bonding. [] The compound exhibits potential as a carbonic anhydrase I inhibitor based on druglikeness, ADMET properties, and molecular docking studies. []

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide

Compound Description: This molecule is a potent PDGF receptor tyrosine kinase inhibitor. [] It shows therapeutic potential against angiotensin II-induced diseases, particularly hypertension. [, ]

N-{5-[4-(4-methyl-piperazino-methyl)-benzoylamido]-2-methylphenyl}-4-(3-pyridyl)-2-pyrimidine-amine

Compound Description: This compound is a PDGF receptor tyrosine kinase inhibitor, highlighted for its potential in combination therapy with antihypertensive agents. [] It demonstrates synergistic effects when co-administered with drugs like aldosterone antagonists and angiotensin receptor blockers. []

3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives

Compound Description: This series of compounds was synthesized by a condensation reaction between 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine and 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. [] While specific biological activities weren't detailed, their synthesis contributes to expanding chemical diversity and exploring novel structures for potential medicinal chemistry applications.

Compound Description: This series of compounds was synthesized and evaluated for their antioxidant activity. [] They were prepared through a multistep synthesis involving a Biginelli reaction, followed by cyclization and condensation reactions. [] The study demonstrated the potential of these derivatives as antioxidants, highlighting their therapeutic relevance.

1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120)

Compound Description: LY3009120 is a pan-RAF inhibitor designed to overcome limitations of previous RAF inhibitors, particularly paradoxical MAPK pathway activation. [] It demonstrates activity against both BRAF V600E mutant and wild-type RAF, offering therapeutic potential for patients with RAS mutant cancers. []

Compound Description: This series of compounds was designed based on molecular modeling studies targeting tumor necrosis factor alpha converting enzyme (TACE). [] QSAR studies highlighted the importance of urea and thiourea groups, along with specific substitutions, for enhancing their cytotoxic effects. []

Compound Description: This group of ureas represents a novel series of compounds synthesized and characterized for their potential biological activity. []

Compound Description: This set of carboxamides represents another series of novel compounds explored for their potential biological activities. []

Compound Description: Similar to the previously mentioned ureas, this series represents further exploration of structural diversity within a medicinal chemistry campaign. [] Their synthesis and characterization contribute to expanding the chemical space investigated for potential biological applications.

Compound Description: This series of carboxamides shares structural similarities with the previously described set, further contributing to the exploration of novel chemical space. [] Their synthesis and characterization add to the diversity of compounds investigated for potential therapeutic applications.

2-Acetyl-4-Chloro- 5-Methylphenyl 2,3,4,5-Tetrafluorobenzoate Derivatives

Compound Description: This set of compounds includes both chromone and pyrazole derivatives synthesized from 2-Acetyl-4-Chloro-5-Methylphenyl 2,3,4,5-Tetrafluorobenzoate. [] The synthesized compounds were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. []

1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives

Compound Description: This series of compounds was developed as potential antiproliferative agents. [] One notable compound, 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i), exhibited potent activity against A549, HCT-116, and PC-3 cancer cell lines. [] Compound 7i induced apoptosis and arrested the cell cycle at the G1 phase in A549 cells. []

N-(4,6-Disubstituted pyrimidin-2-yl)-N′-(1-methyl-3-ethyl-4-chloropyrazol-5-yl)formyl(thio)urea

Compound Description: This set of compounds includes both formylurea and formylthiourea derivatives, synthesized and evaluated for their acaricidal and herbicidal activities. [] While some compounds exhibited limited acaricidal activity, several showed promising herbicidal properties against Barnyard grass. []

(S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid and its salts

Compound Description: This compound, known as Telotristat etiprate, is a drug used for chronic diarrhea associated with carcinoid syndrome. [, , , , ] Research on this compound focuses on developing stable solid dosage forms to improve its therapeutic application. [, , , , ]

4-methylene-[3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide and its salts

Compound Description: This compound and its various salts demonstrate the significance of salt formation in drug development. [] The selection of appropriate salt forms can significantly impact a drug's solubility, stability, and bioavailability, ultimately influencing its therapeutic efficacy. []

(4-(Benzo(b)thiophen-2-yl)-pyrimidin-2-yl)-amine Derivatives

Compound Description: This series of compounds was designed as IKK-beta inhibitors for treating cancer and inflammatory diseases. [] IKK-beta plays a critical role in the NF-κB pathway, involved in inflammatory and immune responses. [] Inhibiting IKK-beta offers a potential therapeutic strategy for various diseases associated with dysregulated NF-κB activity.

Compound Description: This series of compounds was designed as BRAF kinase inhibitors. [] BRAF mutations are implicated in various cancers, making it an attractive target for developing anticancer therapeutics. [] These compounds specifically target BRAF-mutant cancers, highlighting the importance of personalized medicine.

3-(4-Bromophenyl)-1-butyl-5-[1-(2-chloro-6-methylphenyl)-1H-tetrazol-5-yl]imidazolidine-2,4-dione

Compound Description: This compound represents a novel structure characterized by X-ray crystallography, providing insights into its three-dimensional conformation and potential intermolecular interactions. [] While its biological activity remains unexplored, its characterization contributes to understanding structure-property relationships.

HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine)

Compound Description: HNPC-A9229 is a novel pyridin-2-yloxy-based pyrimidin-4-amine fungicide with superior efficacy compared to commercially available fungicides. [] It demonstrates excellent fungicidal activity against various plant pathogens, offering a promising solution for controlling fungal diseases in agriculture. []

Compound Description: This series of compounds was designed as potential succinate dehydrogenase inhibitors. [] They exhibit excellent fungicidal activity against various plant pathogens, exceeding the efficacy of some commercial fungicides. [] Their low phytotoxicity makes them promising candidates for agricultural applications.

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the RAS/RAF/MEK/ERK signaling pathway. [] This pathway is frequently dysregulated in cancer, making it a prime target for anticancer drug development.

Compound Description: This series of compounds exhibited antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger. [] These findings highlight the potential of these derivatives as antifungal agents.

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide

Compound Description: This compound, characterized by X-ray crystallography, DFT calculations, and Hirshfeld surface analysis, exhibited antiproliferative activity against HT-29, A549, and MKN45 cancer cell lines. [] Molecular docking studies suggested its potential as an inhibitor of PDB: 3D15. []

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Compound Description: This series of compounds was synthesized and tested for their ability to inhibit adenosine deaminase (ADA). [] These derivatives, particularly the 2-arylalkyl derivatives, exhibited potent ADA inhibitory activity. []

Compound Description: This research involved the synthesis of a novel series of 1,3-oxazepine and 1,3-diazepine derivatives linked to an azetidine-2-one moiety. [] The synthesized compounds were characterized by various spectroscopic techniques.

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, designed to overcome resistance to first-generation EGFR tyrosine kinase inhibitors. []

Compound Description: AN-024 is synthesized through a multi-step process starting from 4-methyl-2-nitro-aniline. [] The process involves the formation of several intermediates before arriving at the final compound. []

Compound Description: Two specific diaryl derivatives of (4-cyano-6-methyl-3,8-dioxo-2,3,5,6,7,8-hexahydropyrido[3,4-c]pyridazin-6-yl)hydrazono-acetic acid ethyl ester were synthesized and characterized using NMR spectroscopy and X-ray crystallography. [] The study focused on understanding the structural features of these complex molecules, which were formed unexpectedly as a minor product during the synthesis of pyridazine derivatives. []

Pyridylpyrazole Amides Containing Benzothiazole/Thiourea/Urea Motifs

Compound Description: This series of compounds was designed and synthesized to investigate their potential as pesticidal agents, specifically insecticides and fungicides. [] Some of these compounds showed promising activity against diamondback moths and a broad spectrum of fungi. []

Compound Description: These compounds were developed as inhibitors of KDM5 histone demethylases, specifically targeting a non-catalytic cysteine residue near the active site. [] The acrylamide derivative, N71, was designed to form a covalent bond with Cys481, potentially leading to irreversible inhibition. []

6-Chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide Derivatives

Compound Description: This series of compounds was designed and synthesized as potent and selective antagonists of the serotonin-3 (5-HT3) receptor. [] These compounds exhibited high binding affinity for the 5-HT3 receptor and showed potent antagonistic activity in vivo. []

N-aryl-N'-pyrimidin-4-yl Urea Derivatives

Compound Description: This class of compounds was optimized to develop potent and selective inhibitors of fibroblast growth factor receptor tyrosine kinases (FGFRs). [] One notable compound, 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea (NVP-BGJ398), demonstrated significant antitumor activity in preclinical models. []

5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

Compound Description: AZD1480 is a potent Jak2 inhibitor developed for the treatment of myeloproliferative neoplasms. [] It demonstrates promising activity against Jak2 V617F mutant cells, highlighting its potential for targeted therapy. []

Properties

CAS Number

1797812-33-9

Product Name

1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea

Molecular Formula

C15H18ClN5O

Molecular Weight

319.79

InChI

InChI=1S/C15H18ClN5O/c1-10-4-5-11(8-12(10)16)19-15(22)18-9-13-17-7-6-14(20-13)21(2)3/h4-8H,9H2,1-3H3,(H2,18,19,22)

InChI Key

FCXNXTNXMWQBLO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.